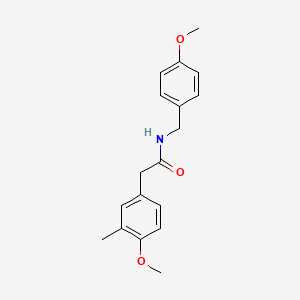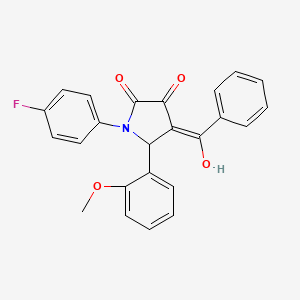![molecular formula C20H16N2O4 B5498885 N'-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5498885.png)
N'-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide, commonly known as HNDC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research areas. HNDC is a member of the naphthoquinone family and has a unique chemical structure that makes it a promising candidate for various medicinal and biological applications.
Mecanismo De Acción
The mechanism of action of HNDC is not fully understood, but several studies have suggested that HNDC exerts its anti-cancer activity by inducing oxidative stress and DNA damage. HNDC has been shown to increase the levels of reactive oxygen species (ROS) and induce DNA damage in cancer cells, leading to apoptosis. HNDC has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and physiological effects:
HNDC has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. HNDC has been shown to inhibit the activity of various enzymes, including topoisomerase II, tyrosinase, and acetylcholinesterase. HNDC has also been shown to exhibit anti-inflammatory and antioxidant activity. In animal studies, HNDC has been shown to reduce oxidative stress, inflammation, and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HNDC in lab experiments is its potent anti-cancer activity. HNDC has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for cancer research. HNDC also exhibits anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory diseases. However, the synthesis of HNDC is a challenging process that requires expertise in organic chemistry and a well-equipped laboratory. HNDC is also a relatively new compound, and its long-term safety and toxicity are not fully understood.
Direcciones Futuras
There are several future directions for the research and development of HNDC. One potential direction is the development of HNDC-based drugs for the treatment of cancer and other diseases. Several studies have shown that HNDC exhibits potent anti-cancer activity, making it a promising candidate for cancer therapy. Another potential direction is the development of HNDC-based imaging agents for the detection of cancer and other diseases. HNDC has been shown to exhibit fluorescence properties, making it a potential candidate for imaging applications. Further research is needed to fully understand the mechanism of action of HNDC and its potential applications in various scientific research areas.
Métodos De Síntesis
HNDC can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-1,4-naphthoquinone with hydrazine hydrate and 3-hydroxybenzaldehyde. The resulting product is then subjected to various purification steps to obtain pure HNDC. The synthesis of HNDC is a challenging process that requires expertise in organic chemistry and a well-equipped laboratory.
Aplicaciones Científicas De Investigación
HNDC has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of HNDC is in the field of cancer research. Several studies have shown that HNDC exhibits potent anti-cancer activity against various cancer cell lines. HNDC has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. HNDC has also been studied for its potential applications in neurodegenerative diseases, cardiovascular diseases, and infectious diseases.
Propiedades
IUPAC Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-16-7-3-4-13(8-16)11-21-22-20(24)19-12-25-17-9-14-5-1-2-6-15(14)10-18(17)26-19/h1-11,19,23H,12H2,(H,22,24)/b21-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGKYMNPIVLHPS-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)NN=CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)N/N=C\C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5498815.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5498818.png)
![N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5498829.png)
![2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5498842.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5498855.png)
![N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea](/img/structure/B5498864.png)
![N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5498868.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5498871.png)
![N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5498877.png)
![N-(1-{[(3-methoxyphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B5498890.png)
![2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5498893.png)


![N-[1-(2-methylphenyl)propyl]-N'-phenylurea](/img/structure/B5498904.png)